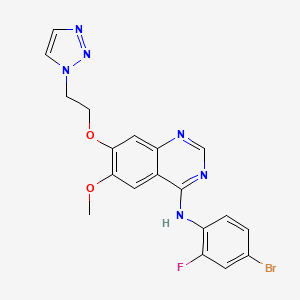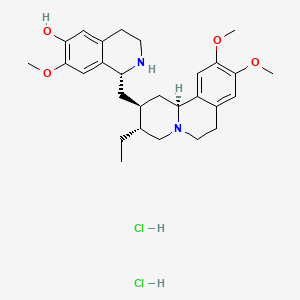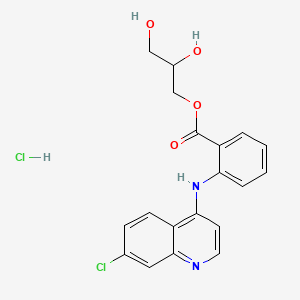
Pramipexole dihydrochloride
Overview
Description
Pramipexole dihydrochloride is a non-ergot dopamine agonist used primarily to treat the symptoms of Parkinson’s disease and Restless Legs Syndrome (RLS). It was first approved by the FDA in 1997 for Parkinson’s disease and later in 2006 for RLS . This compound is known for its efficacy in alleviating symptoms such as tremor, rigidity, and bradykinesia (slow movement) .
Mechanism of Action
Target of Action
Pramipexole dihydrochloride is a non-ergot dopamine agonist . It has high relative in vitro specificity and full intrinsic activity at the D2 subfamily of dopamine receptors , binding with higher affinity to D3 and D4 receptors . These receptors are primarily found in the striatum and substantia nigra regions of the brain .
Mode of Action
This compound works by mimicking the role of dopamine, a natural substance in the brain that is needed to control movement . By binding to the D2, D3, and D4 dopamine receptors, pramipexole stimulates dopamine activity on the nerves of the striatum and substantia nigra . This interaction helps alleviate symptoms of Parkinson’s disease such as tremor, rigidity, and bradykinesia (slow movement) .
Biochemical Pathways
Pramipexole’s therapeutic utility in depression is likely to be expressed through alterations in reward mechanisms, which are strongly influenced by dopamine pathways . In healthy participants, repeated pramipexole facilitates reward learning by inhibiting value decay . This mechanism needs to be confirmed in larger clinical trials in depressed patients .
Pharmacokinetics
This compound is rapidly absorbed and has a distribution volume of 500 L . Its metabolism is negligible (<10%), and it is excreted in urine (90% as unchanged drug) . The time to peak serum concentration is approximately 2 hours for immediate release and 6 hours for extended release . The elimination half-life is 8.5 hours, which increases to 12 hours in the elderly due to reduced renal function with age . Clearance is approximately 30% lower in women .
Result of Action
The primary result of pramipexole’s action is the alleviation of symptoms associated with Parkinson’s disease and Restless Legs Syndrome (RLS) . By stimulating dopamine activity, pramipexole helps improve control of neuromuscular functioning . In the context of depression, pramipexole may facilitate reward learning and potentially alleviate depressive symptoms .
Action Environment
The action, efficacy, and stability of pramipexole can be influenced by various environmental factors. For instance, the drug’s absorption and efficacy can be affected by the patient’s age, gender, and renal function . Furthermore, the drug’s action can be influenced by the presence of other medications, as pramipexole may interact with them . Therefore, it’s crucial to consider these factors when prescribing and administering this compound.
Safety and Hazards
Pramipexole may cause serious side effects. Some people taking pramipexole have fallen asleep during normal daytime activities such as working, talking, eating, or driving . Side effects such as confusion or hallucinations may be more likely in older adults . You may have increased sexual urges, unusual urges to gamble, or other intense urges while taking pramipexole . Common side effects of pramipexole may include muscle spasm or muscle weakness, drowsiness, dizziness, weakness, confusion, memory problems, dry mouth, nausea, constipation, increased urination, or sleep problems (insomnia), unusual dreams .
Future Directions
Pramipexole is taken orally, with or without food . Taking this medicine with food may reduce nausea . The dose is directed by your doctor and should not be used more of it, do not use it more often, and do not use it for a longer time than your doctor ordered . If your dose is different, do not change it unless your doctor tells you to do so .
Biochemical Analysis
Biochemical Properties
Pramipexole dihydrochloride plays a crucial role in biochemical reactions by acting as an agonist for dopamine receptors, specifically the D2, D3, and D4 subtypes . It binds with higher affinity to D3 receptors compared to D2 and D4 receptors . This interaction helps restore dopamine signaling in the striatum, a key brain region involved in motor control . Additionally, this compound can indirectly increase growth hormone levels by inhibiting somatostatin .
Cellular Effects
This compound influences various cellular processes, particularly in neurons. It affects cell signaling pathways by activating dopamine receptors, which leads to changes in cyclic AMP (cAMP) levels and subsequent downstream effects . This activation can alter gene expression and cellular metabolism, promoting neuronal survival and function . In Parkinson’s disease, this compound helps improve motor function by enhancing dopamine signaling in the striatum and substantia nigra .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to dopamine receptors, particularly D3 receptors . This binding stimulates dopamine activity in the striatum and substantia nigra, regions critical for motor control . The drug’s high affinity for D3 receptors is believed to contribute to its efficacy in treating Parkinson’s disease and RLS . Additionally, this compound can modulate gene expression by influencing transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The drug is rapidly absorbed, reaching peak concentrations within approximately two hours . Its terminal half-life is about 8 hours in young healthy volunteers and 12 hours in elderly volunteers . Long-term studies have shown that this compound remains stable and effective over extended periods, with consistent therapeutic effects observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Low doses have been shown to improve motor function and reduce symptoms of Parkinson’s disease . Higher doses can lead to adverse effects such as nausea, fatigue, and hallucinations . Studies have also demonstrated that this compound can induce antidepressant-like effects in animal models of depression .
Metabolic Pathways
This compound is primarily excreted unchanged in the urine, indicating minimal metabolism . The drug’s high bioavailability (>90%) suggests efficient absorption and limited presystemic metabolism . It does not undergo significant hepatic metabolism, and no major metabolites have been identified in plasma or urine .
Transport and Distribution
This compound is extensively distributed within the body, with a volume of distribution of approximately 500 liters . It is about 15% bound to plasma proteins and distributes into red blood cells . The drug’s distribution is influenced by its high affinity for dopamine receptors, particularly in the brain regions involved in motor control .
Subcellular Localization
The subcellular localization of this compound is primarily within neurons, where it targets dopamine receptors on the cell membrane . The drug’s activity is influenced by its ability to cross the blood-brain barrier and reach the striatum and substantia nigra . This compound’s localization to these regions is critical for its therapeutic effects in treating Parkinson’s disease and RLS .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of pramipexole dihydrochloride involves several steps:
Condensation and Protection: Amino of aminocyclohexanol is condensed and protected using propionyl chloride to obtain p-propionyl cyclohexanol.
Catalytic Oxidation: This intermediate undergoes catalytic oxidation to form p-propionyl cyclohexanone.
Oxidative Bromination and Hantzsch Condensation: The next step involves oxidative bromination followed by Hantzsch condensation to yield 2-amino-6-propionylamino-4,5,6,7-tetrahydrobenzothiazole.
Reduction: Diisobutyl aluminum hydride is used to reduce this compound to 2-amino-6-propylamino-4,5,6,7-tetrahydrobenzothiazole.
Resolution and Salt Formation: Finally, L-(+)-tartaric acid resolution and salt formation are carried out to obtain this compound.
Industrial Production Methods: In industrial settings, this compound is produced by adding (S)-(-)-2-amino-6-propylamino-4,5,6,7-tetrahydrobenzothiazole to acetone, followed by the addition of concentrated hydrochloric acid to adjust the pH. The mixture is then stirred, filtered, and recrystallized using 90% ethanol to obtain the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly during its synthesis.
Reduction: The compound is reduced using diisobutyl aluminum hydride during its preparation.
Substitution: Various substitution reactions are involved in the synthesis, such as the use of propionyl chloride for amino protection.
Common Reagents and Conditions:
Propionyl Chloride: Used for amino protection.
Diisobutyl Aluminum Hydride: Used for reduction.
L-(+)-Tartaric Acid: Used for resolution and salt formation.
Major Products Formed:
2-Amino-6-propionylamino-4,5,6,7-tetrahydrobenzothiazole: An intermediate in the synthesis.
2-Amino-6-propylamino-4,5,6,7-tetrahydrobenzothiazole: Another intermediate before the final product.
Scientific Research Applications
Pramipexole dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies involving dopamine agonists.
Biology: Employed in research on dopaminergic systems and their role in various neurological disorders.
Medicine: Extensively studied for its therapeutic effects in Parkinson’s disease and Restless Legs Syndrome.
Industry: Utilized in the development of extended-release formulations and intranasal gels for enhanced drug delivery
Comparison with Similar Compounds
Ropinirole: Another non-ergot dopamine agonist used for Parkinson’s disease and RLS.
Rotigotine: A dopamine agonist available as a transdermal patch for Parkinson’s disease and RLS.
Apomorphine: A dopamine agonist used for advanced Parkinson’s disease.
Comparison: Pramipexole dihydrochloride is unique in its high specificity for D2 receptors and its efficacy in both Parkinson’s disease and Restless Legs Syndrome. Compared to ropinirole and rotigotine, pramipexole has a longer half-life, allowing for less frequent dosing . Additionally, its extended-release formulations provide sustained therapeutic effects .
Properties
IUPAC Name |
(6S)-6-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3S.2ClH/c1-2-5-12-7-3-4-8-9(6-7)14-10(11)13-8;;/h7,12H,2-6H2,1H3,(H2,11,13);2*1H/t7-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMNWXHSYPXQFSK-KLXURFKVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1CCC2=C(C1)SC(=N2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN[C@H]1CCC2=C(C1)SC(=N2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Cl2N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90146623 | |
| Record name | Pramipexole dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90146623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104632-25-9 | |
| Record name | Pramipexole dihydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104632259 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pramipexole dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90146623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (6S)-N6-propyl-4,5,6,7-Tetrahydro-2,6-benzothiazolediamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PRAMIPEXOLE DIHYDROCHLORIDE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4R2HD0M28N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


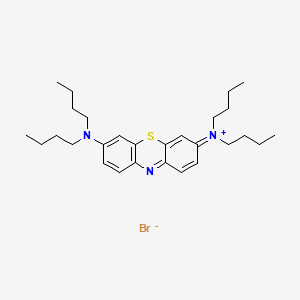
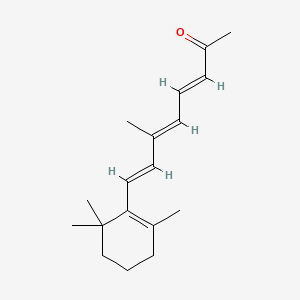
![2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-3,4-dihydro-2H-naphthalen-1-one](/img/structure/B1663483.png)
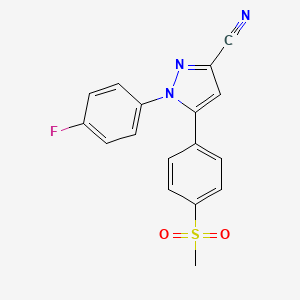


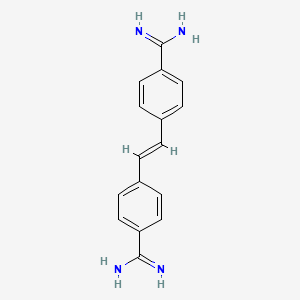
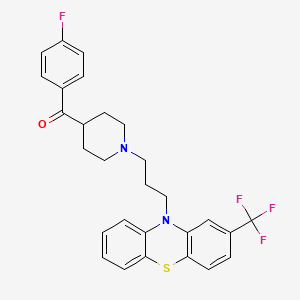
![N-benzyl-2-[(3Z)-6-fluoro-2-methyl-3-[(3,4,5-trimethoxyphenyl)methylidene]inden-1-yl]acetamide](/img/structure/B1663493.png)
